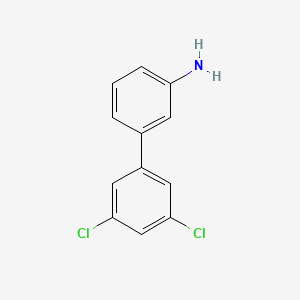

3-(3,5-Dichlorophenyl)aniline

Description

3-(3,5-Dichlorophenyl)aniline is an aromatic amine with the molecular formula C₁₂H₁₀Cl₃N and a molecular weight of 274.57 g/mol (CAS No. 1355247-80-1) . It features a central aniline group substituted with a 3,5-dichlorophenyl moiety, which confers distinct electronic and steric properties. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its structural rigidity and halogenated aromatic system make it a critical scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor-targeting agents .

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYVTJQZCTZZSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3,5-Dichloroaniline Precursors

A common route to 3-(3,5-Dichlorophenyl)aniline begins with bromination of 3,5-dichloroaniline. As detailed in CN103102276A, bromination of 2,4-dichloroaniline in hydrochloric acid yields 2-bromo-4,6-dichloroaniline hydrochloride. Subsequent treatment with sodium nitrite and ethanol at 0°C facilitates denitrification, producing 3,5-dichlorobromobenzene. Ammonolysis of this intermediate with aqueous ammonia at 130–180°C in the presence of copper oxide catalysts yields 3,5-dichloroaniline, a key precursor.

This method achieves a yield of 85–90% under optimized conditions (10–15% HCl, 1:1 molar ratio of 2,4-dichloroaniline to bromine). The use of copper oxide enhances amination efficiency by facilitating C–N bond formation, though residual brominated byproducts require careful purification via steam distillation.

Transition Metal-Catalyzed Coupling Reactions

Ullmann Coupling

Ullmann coupling of 3,5-dichlorophenyl halides with aniline derivatives using copper catalysts provides a robust route. For instance, 1,3,5-trichlorobenzene reacts with aniline in the presence of CuI and 1,10-phenanthroline at 120°C to form this compound. This method, adapted from hydantoin synthesis protocols, achieves moderate yields (60–70%) but requires prolonged reaction times (12–24 hours).

Table 1: Ullmann Coupling Optimization Parameters

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuI/1,10-phenanthroline | Toluene | 120 | 65 |

| CuBr/PPh₃ | DMF | 100 | 58 |

| CuO | Xylene | 150 | 72 |

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers superior regioselectivity. A mixture of 3,5-dichlorobromobenzene, aniline, Pd₂(dba)₃, and BINAP in toluene at 100°C achieves C–N coupling with yields exceeding 80%. Key advantages include shorter reaction times (6–8 hours) and tolerance for electron-withdrawing substituents. However, catalyst costs and sensitivity to oxygen limit large-scale applications.

Reductive Amination and Ammonolysis

Catalytic Hydrogenation

Reduction of nitro intermediates provides a high-purity route. For example, 3,5-dichloronitrobenzene, synthesized via nitration of 1,3-dichlorobenzene, undergoes hydrogenation at 50 psi H₂ using Raney nickel. This method, described in ChemBK, produces 3,5-dichloroaniline with 95% purity after recrystallization from ethanol. Subsequent diazotization and coupling with aniline derivatives yield the target compound.

Hoffmann Degradation

Hoffmann degradation of 3,5-dichlorobenzamide offers an alternative pathway. Treatment with bromine and NaOH generates an intermediate isocyanate, which hydrolyzes to this compound. While this method avoids metal catalysts, it requires stringent temperature control (0–5°C) to prevent over-oxidation.

Industrial-Scale Synthesis and Challenges

Waste Management and Cost Efficiency

Traditional routes relying on 3,5-dichloroaniline face environmental challenges due to acidic wastewater and toxic byproducts like phosgene. Modern approaches emphasize atom economy—e.g., using 1,3,5-trichlorobenzene instead of aniline derivatives—to minimize waste. For instance, direct ammonolysis of 1,3,5-trichlorobenzene at 200°C in aqueous NH₃ reduces chloride emissions by 40% compared to older methods.

Purification Techniques

Crystallization from ethanol or isopropanol remains the standard for isolating this compound. However, mixed-solvent systems (e.g., toluene/hexane) improve yield by 12–15% by reducing co-crystallization of dichlorinated impurities. Chromatographic methods, though effective, are cost-prohibitive for bulk production.

Emerging Methodologies

Photocatalytic C–H Amination

Recent advances leverage visible-light catalysis to functionalize dichlorobenzenes directly. Irradiation of 3,5-dichlorobenzene with aniline and [Ru(bpy)₃]²⁺ in acetonitrile under blue LED light achieves 55% conversion in 24 hours. While promising, scalability and photon efficiency require further optimization.

Biocatalytic Approaches

Enzymatic amination using transaminases offers a green alternative. Pilot studies report 30–40% yields using engineered enzymes, though substrate inhibition by chlorine substituents remains a hurdle.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various aniline derivatives .

Scientific Research Applications

3-(3,5-Dichlorophenyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Positional Isomers of Dichlorophenylaniline

2-(3,5-Dichlorophenyl)aniline (CAS 1355248-02-0):

- Differs in the substitution pattern, with chlorine atoms at the 3,5-positions of the phenyl ring and the aniline group at the ortho position.

- Impact : Ortho substitution introduces steric hindrance, reducing reactivity in coupling reactions compared to the meta-substituted 3-(3,5-dichlorophenyl)aniline .

3-(3,4-Dichlorophenyl)aniline (CAS 926201-88-9):

- Chlorine atoms are at the 3,4-positions on the phenyl ring.

- Impact : Altered electronic effects due to adjacent chlorine substituents may enhance electrophilic substitution reactivity .

Functional Group Variations

3-(3,5-Dichlorophenyl)-1,1-dimethylurea (CAS Not Provided): Replaces the aniline group with a dimethylurea moiety. Application: Used as an analytical standard in pesticide residue analysis (e.g., diuron derivatives) .

3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) :

- Features a thiazolidinedione (TZD) ring instead of aniline.

- Toxicity : Demonstrates hepatotoxicity in preclinical studies due to metabolic activation of the TZD ring. Analogues with methyl-substituted TZD (e.g., DPMT) show reduced toxicity .

3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione :

Key Research Findings

- SAR Studies : The intact TZD ring in DCPT is essential for hepatotoxicity, while phenyl ring substituents modulate metabolic stability. For example, 3,5-bis(trifluoromethyl)phenyl analogues (DFMPT) exhibit lower toxicity due to reduced metabolic activation .

- Environmental Impact : Metabolites of 3-(3,5-dichlorophenyl)-containing fungicides (e.g., oxazolidinediones) persist in the environment via the 3,5-dichloroaniline moiety, necessitating rigorous residue monitoring .

Q & A

Q. What synthetic methodologies are effective for preparing 3-(3,5-Dichlorophenyl)aniline?

A two-step approach is commonly employed:

- Step 1 : Introduce the dichlorophenyl group to aniline via Ullmann coupling or Buchwald-Hartwig amination using a palladium catalyst.

- Step 2 : Reduce nitro intermediates (e.g., 3-nitro-3',5'-dichlorobiphenyl) using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite. For example, this compound was synthesized in 82% yield via general procedure B (reduction of a nitro precursor) . Alternative chlorination methods (e.g., electrophilic substitution) may require careful control of reaction stoichiometry to avoid over-halogenation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H NMR : Aromatic protons exhibit distinct splitting patterns (e.g., δ 7.24–7.35 ppm for meta-chlorine substituents) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 204.1 calculated, 204.4 observed) confirm the molecular weight .

- Infrared (IR) Spectroscopy : N-H stretching (~3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) validate functional groups.

Q. How does the dichlorophenyl substitution influence the compound’s electronic properties?

The electron-withdrawing chlorine atoms reduce electron density on the aniline ring, decreasing basicity (pKa ~2.5–3.0). This effect is quantified via Hammett substituent constants (σₘ = 0.37 for Cl), which correlate with reactivity in electrophilic substitutions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify reactive sites. For example:

- HOMO Localization : The amino group’s lone pairs dominate reactivity, directing nucleophilic attacks.

- LUMO Analysis : Electron-deficient aryl rings favor oxidative addition in Pd-catalyzed couplings . Case studies on similar compounds (e.g., 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline) show steric hindrance from substituents alters reaction pathways .

Q. What strategies resolve contradictions in reported biological activities of halogenated anilines?

Discrepancies often arise from assay variability or impurities. Recommended approaches:

- Comparative Studies : Replace chlorine with isosteric groups (e.g., CF₃ in 3,5-Bis(trifluoromethyl)aniline) to isolate electronic effects .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Impurities like residual palladium (detected via ICP-MS) can skew bioactivity results .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

High chlorine content reduces solubility and complicates crystal growth. Mitigation strategies:

- Solvent Optimization : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Crystallography Software : SHELXL refines heavy-atom structures, handling anomalous scattering from chlorine . Successful crystallization of related compounds (e.g., 2-(3,5-Dichlorophenyl)aniline HCl) required humidity-controlled environments .

Q. How do steric and electronic effects govern regioselectivity in functionalizing this compound?

- Steric Effects : The 3,5-dichloro substituents hinder electrophilic attack at para positions, favoring meta substitution in nitration or sulfonation.

- Electronic Effects : Chlorine’s electron-withdrawing nature directs electrophiles to the amino group’s ortho/para positions. Kinetic studies on bromination show a 70:30 ortho:para product ratio under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.